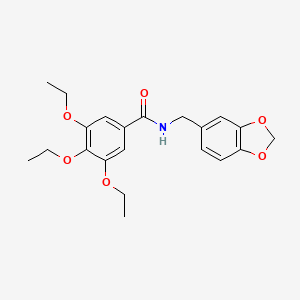

![molecular formula C20H29N5O4S B4615564 isopropyl 5-(aminocarbonyl)-2-({N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylglycyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4615564.png)

isopropyl 5-(aminocarbonyl)-2-({N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylglycyl}amino)-4-methyl-3-thiophenecarboxylate

Descripción general

Descripción

This compound is likely involved in synthetic organic chemistry and medicinal research, given its complex structure featuring pyrazole, thiophene, and amide functional groups. Such compounds often exhibit significant biological activity and are of interest for the development of new pharmaceuticals.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step organic reactions, including condensation, nucleophilic substitution, and cyclization processes. For instance, the synthesis of methyl 3-[3-(ethoxycarbonyl)thioureido]-1H-pyrazole-5-carboxylate was achieved through the reaction of methyl 5-amino-1H-pyrazole-3-carboxylate with ethyl isothiocyanatocarbonate, showcasing the planar structure and the formation of a pseudo-heterocyclic ring through intramolecular hydrogen bonding (Huang et al., 2009).

Molecular Structure Analysis

Structural analyses, such as X-ray crystallography, provide detailed insights into the molecular geometry, confirming planarity or three-dimensional arrangements and identifying intramolecular interactions that stabilize the compound's structure. For example, the crystal structure determination of ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate revealed a monoclinic space group arrangement and provided insights into its fungicidal and plant growth regulation activities (Minga, 2005).

Chemical Reactions and Properties

The chemical behavior of such compounds involves reactions with various organic reagents, leading to the formation of diverse structures. For instance, the versatile synthesis of pyrazolo[3,4-c]isoquinoline derivatives demonstrates how 4-aryl-5-aminopyrazoles can react with aromatic and heterocyclic aldehydes in acidic media to form cyclized products, indicating the compound's reactivity towards electrophilic substitution and cyclization reactions (Bogza et al., 2005).

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Research on similar compounds has focused on the synthesis and structural analysis of pyrazole and thiophene derivatives. For instance, the synthesis of methyl 3-[3-(ethoxycarbonyl)thioureido]-1H-pyrazole-5-carboxylate demonstrates the chemical reactions involved in creating complex molecules with potential pharmaceutical applications (Buwen Huang et al., 2009). Another study on ethyl 2-amino-5-methyl-4-(phenylcarbamoyl)thiophene-3-carboxylate prepared using Gewald’s methodology explores the synthesis and characterisation of thiophene-based bis-heterocyclic monoazo dyes, highlighting the compound's solvatochromic behaviour and tautomeric structures (F. Karcı & F. Karcı, 2012).

Potential Pharmaceutical Applications

While the direct applications of the specified compound are not detailed, studies on related structures hint at pharmaceutical relevance. For example, antiallergic activities of certain pyrazole derivatives in animal models suggest potential applications in developing new antiallergic medications (A. Nohara et al., 1985).

Corrosion Inhibition

The inhibitive action of bipyrazolic type organic compounds on the corrosion of pure iron in acidic media indicates the application of such compounds in materials science, particularly in corrosion prevention (A. Chetouani et al., 2005).

Propiedades

IUPAC Name |

propan-2-yl 5-carbamoyl-2-[[2-[(1-ethyl-5-methylpyrazol-4-yl)methyl-methylamino]acetyl]amino]-4-methylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N5O4S/c1-7-25-13(5)14(8-22-25)9-24(6)10-15(26)23-19-16(20(28)29-11(2)3)12(4)17(30-19)18(21)27/h8,11H,7,9-10H2,1-6H3,(H2,21,27)(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXOWMOQSUZFZEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)CN(C)CC(=O)NC2=C(C(=C(S2)C(=O)N)C)C(=O)OC(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyano-N-cycloheptyl-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide](/img/structure/B4615485.png)

![2-chloro-N-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B4615492.png)

![3-{[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzoic acid](/img/structure/B4615496.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(4-phenoxyphenyl)glycinamide](/img/structure/B4615497.png)

![1-(3-methylphenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4615507.png)

![2-{[5-(4-bromo-5-ethyl-2-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4615513.png)

amine hydrochloride](/img/structure/B4615527.png)

![1-{4-[(4-nitrophenyl)sulfonyl]-1,3-butadien-1-yl}piperidine](/img/structure/B4615534.png)

![4-({[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4615552.png)

![ethyl 3-[(2-fluorobenzoyl)amino]-4-methylbenzoate](/img/structure/B4615596.png)